

Physical and chemical properties of "Methyl 6-bromopyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-bromopyrazine-2-carboxylate

Cat. No.: B1425071

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An In-Depth Technical Guide to **Methyl 6-bromopyrazine-2-carboxylate**

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Methyl 6-bromopyrazine-2-carboxylate** (CAS No. 40155-34-8). Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's synthetic utility as a key intermediate, with a focus on its application in palladium-catalyzed cross-coupling reactions. We present detailed experimental protocols, grounded in mechanistic principles, to illustrate its practical application. Furthermore, this guide includes essential safety, handling, and storage information to ensure its proper use in a laboratory setting. The insights provided herein are designed to empower scientific innovation by furnishing a robust understanding of this versatile heterocyclic building block.

Introduction: A Versatile Heterocyclic Intermediate

Methyl 6-bromopyrazine-2-carboxylate is a halogenated heterocyclic compound that has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a pyrazine ring substituted with a bromine atom and a methyl ester group, offers two distinct points for chemical modification. The electron-deficient nature of the pyrazine ring, coupled with

the reactive carbon-bromine bond, makes it an excellent substrate for a variety of cross-coupling reactions.

This strategic positioning of functional groups allows for the facile introduction of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of medicinal chemistry and materials science. Consequently, this compound serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and novel materials.[1][2] Its utility in constructing core scaffolds of bioactive molecules makes a thorough understanding of its properties and reactivity essential for any research and development program in these fields.[2]

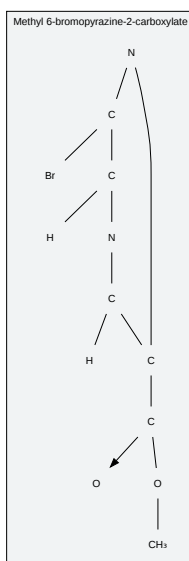
Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. Understanding these parameters is the first step in experimental design. The properties of **Methyl 6-bromopyrazine-2-carboxylate** are summarized below.

Property	Value	Source(s)
CAS Number	40155-34-8	[3][4][5]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[3][5]
Molecular Weight	217.02 g/mol	[5]
Appearance	Solid	
Boiling Point	268.6 ± 35.0 °C at 760 Torr	[3]
Density	1.669 ± 0.06 g/cm ³ at 20 °C	[3]
Flash Point	116.3 ± 25.9 °C	[3]
Refractive Index	1.558	[3]
Topological Polar Surface Area	52.1 Å ²	[3]
XLogP3	0.5	[3]

Chemical Structure and Spectroscopic Profile

The structural features of **Methyl 6-bromopyrazine-2-carboxylate** are key to its reactivity. The presence of two nitrogen atoms in the aromatic ring withdraws electron density, activating the bromine-substituted carbon towards nucleophilic attack and oxidative addition in catalytic cycles.



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Caption: Chemical Structure of **Methyl 6-bromopyrazine-2-carboxylate**.

Spectroscopic Data Interpretation

While full spectral documents are available from suppliers, a proficient scientist should be able to predict the key spectroscopic features based on the molecule's structure.[6][7] This predictive analysis is crucial for confirming sample identity and monitoring reaction progress.

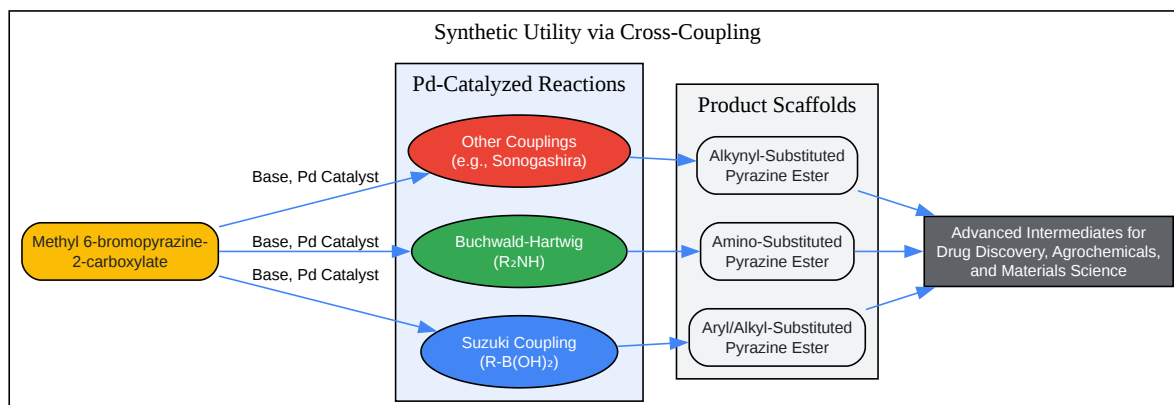
Technique	Feature	Expected Chemical Shift / Frequency / m/z	Rationale
^1H NMR	Pyrazine protons (2H, singlets)	δ 8.5 - 9.0 ppm	Protons on an electron-deficient aromatic ring are deshielded and appear downfield.
Methyl ester protons (3H, singlet)	δ 3.9 - 4.1 ppm	Protons of a methyl group adjacent to an ester oxygen.	
^{13}C NMR	Ester Carbonyl (C=O)	δ 160 - 170 ppm	Characteristic shift for an ester carbonyl carbon.[8]
Pyrazine carbons (C-Br, C-CO ₂ Me)	δ 140 - 155 ppm	Quaternary carbons on the aromatic ring, deshielded by adjacent heteroatoms/substituents.[8]	
Pyrazine carbons (C-H)	δ 130 - 145 ppm	Aromatic carbons bonded to hydrogen.[8]	
Methyl ester carbon (-OCH ₃)	δ 52 - 55 ppm	Typical range for a methyl ester carbon.[8]	
FT-IR	C=O Stretch (Ester)	1720 - 1740 cm ⁻¹	Strong, sharp absorption characteristic of an ester carbonyl group.
C=N/C=C Stretch (Aromatic)	1400 - 1600 cm ⁻¹	Absorptions typical for aromatic ring stretching.	

C-O Stretch (Ester)	1100 - 1300 cm^{-1}	Characteristic stretching vibration for the C-O bond of the ester.	
C-Br Stretch	500 - 600 cm^{-1}	Absorption in the fingerprint region indicating the presence of a C-Br bond.	
Mass Spec.	Molecular Ion $[\text{M}]^+$	m/z 216/218	Isotopic pattern (approx. 1:1 ratio) due to the presence of Bromine (^{79}Br and ^{81}Br). [1]
Fragment	m/z 185/187	Loss of the methoxy group ($-\text{OCH}_3$) from the molecular ion.	

Reactivity and Synthetic Utility

The primary synthetic value of **Methyl 6-bromopyrazine-2-carboxylate** lies in the reactivity of its C-Br bond. This site is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental to modern drug discovery, allowing for the modular assembly of complex molecular architectures from simpler precursors.

The general workflow involves the coupling of the pyrazine core with a suitable partner (e.g., a boronic acid, amine, or alkyne) to generate more complex derivatives, which can then be further elaborated via the ester functionality.



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Caption: General synthetic workflow using palladium-catalyzed cross-coupling.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a self-validating system for the C-N cross-coupling of **Methyl 6-bromopyrazine-2-carboxylate** with a representative secondary amine, morpholine. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize Methyl 6-(morpholin-4-yl)pyrazine-2-carboxylate.

Materials:

- **Methyl 6-bromopyrazine-2-carboxylate** (1.0 eq)
- Morpholine (1.2 eq)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
- Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
- Anhydrous Toluene

Protocol:

- Reaction Setup (Inert Atmosphere is Critical):
 - Add **Methyl 6-bromopyrazine-2-carboxylate**, NaOt-Bu, and a magnetic stir bar to a flame-dried Schlenk flask.
 - Causality: Flame-drying removes adsorbed water from the glassware. The Pd(0) catalyst is oxygen-sensitive, and water can interfere with the basicity of the system and promote side reactions. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[\[9\]](#)[\[10\]](#)
- Catalyst and Ligand Addition:
 - In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh and add the Pd₂(dba)₃ catalyst and the XPhos ligand.
 - Causality: The palladium catalyst is the engine of the reaction, and the bulky, electron-rich XPhos ligand is crucial. It stabilizes the Pd(0) species, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to form the C-N bond.[\[10\]](#)[\[11\]](#) Pre-mixing ensures homogeneity.
- Reagent Assembly:
 - Seal the Schlenk flask, and cycle between vacuum and argon (or nitrogen) three times to ensure the atmosphere is fully inert.
 - Add the catalyst/ligand mixture to the Schlenk flask against a positive flow of argon.
 - Via syringe, add anhydrous toluene, followed by morpholine.

- Causality: The vacuum/argon cycles are a standard and robust technique to remove atmospheric oxygen.[9] Toluene is a common high-boiling, non-polar solvent for this reaction.
- Reaction Execution:
 - Lower the sealed flask into a pre-heated oil bath at 100 °C.
 - Stir the reaction vigorously for 4-12 hours.
 - Causality: Heat is required to overcome the activation energy for the catalytic steps.[9] Reaction progress should be monitored to determine completion.
- Monitoring and Work-up:
 - Monitor the reaction by TLC or LC-MS by taking small aliquots. A new spot corresponding to the product should appear, and the starting material spot should disappear.
 - Once complete, cool the reaction to room temperature.
 - Quench the reaction by slowly adding water. Dilute with ethyl acetate.
 - Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Causality: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is the extraction solvent. Brine wash helps to break emulsions and remove residual water.
- Purification:
 - Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
 - Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.

Safety and Handling

Proper handling of **Methyl 6-bromopyrazine-2-carboxylate** is imperative for laboratory safety. It is classified as an irritant and may be harmful if swallowed.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	Warning	H303: May be harmful if swallowed
Skin Irritation	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation
Eye Irritation	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation
STOT - Single Exposure	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation

Source(s):[\[3\]](#)

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
 - Rationale: To prevent skin and eye contact, which can cause irritation.[\[3\]](#)
- Handling:
 - Avoid breathing dust, fumes, or vapors.[\[3\]](#)
 - Wash hands thoroughly after handling.
 - Avoid formation of dust and aerosols.

- Storage:
 - Store in a tightly closed container.
 - Keep in a dry, cool, and well-ventilated place away from incompatible materials.

Conclusion

Methyl 6-bromopyrazine-2-carboxylate is a synthetically valuable and versatile building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research. The protocols and data presented in this guide offer a robust framework for its effective and safe utilization, enabling the efficient construction of complex molecular targets.

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- To cite this document: BenchChem. [Physical and chemical properties of "Methyl 6-bromopyrazine-2-carboxylate"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425071#physical-and-chemical-properties-of-methyl-6-bromopyrazine-2-carboxylate>]

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